Indolophenanthridine

Overview

Description

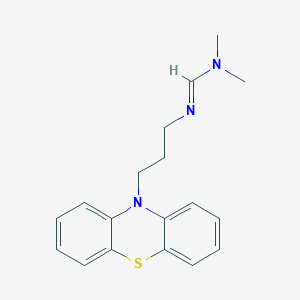

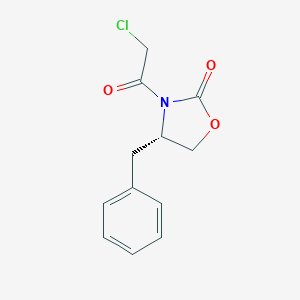

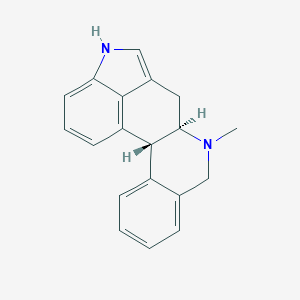

CY-208-243 is a compound known for its role as a selective dopamine D1 receptor agonist. It has shown efficacy in animal models of Parkinson’s disease, making it a significant compound in neurological research . The compound’s chemical name is 4,6,6a,7,8,12b-hexahydro-7-methylindolo(4,3-ab)-phenanthridine, and it has a molecular formula of C19H18N2 .

Mechanism of Action

Target of Action

Indolophenanthridine has been identified as a Dopamine Agonist . Dopamine is a type of neurotransmitter that plays several important roles in the human brain and body. As a dopamine agonist, this compound can mimic the action of dopamine in the body, binding to dopamine receptors and stimulating them.

Mode of Action

This interaction stimulates the receptors, leading to a series of biochemical reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with dopamine signaling. Dopamine signaling plays a crucial role in several functions including mood regulation, reward, and motor control. By acting as a dopamine agonist, this compound can influence these pathways and their downstream effects .

Result of Action

The result of this compound’s action as a dopamine agonist can vary depending on the specific physiological context. In some cases, it may lead to increased motor activity, improved mood, or other effects associated with enhanced dopamine signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is primarily used for research purposes, and large-scale production methods may not be widely established .

Chemical Reactions Analysis

Types of Reactions

CY-208-243 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the compound, leading to derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in the reactions of CY-208-243 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of CY-208-243 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield functionalized analogs .

Scientific Research Applications

CY-208-243 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to CY-208-243 in terms of their structure and biological activity. These include:

SKF 38393: Another selective dopamine D1 receptor agonist used in research to study dopamine receptor function.

Rotigotine: A dopamine receptor agonist used in the treatment of Parkinson’s disease.

Pramipexole: A dopamine receptor agonist with applications in the treatment of Parkinson’s disease and restless legs syndrome.

Uniqueness of CY-208-243

CY-208-243 is unique due to its selective agonist activity at dopamine D1 receptors and its efficacy in animal models of Parkinson’s disease . Unlike other D1-selective agonists, CY-208-243 has shown promising results in reversing motor deficits and improving neurological function in preclinical studies . This makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name |

(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNKIDLXXXIELU-IEBWSBKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042598 | |

| Record name | Indolophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100999-26-6 | |

| Record name | CY 208-243 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100999-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CY 208-243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CY-208243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes indolophenanthridines interesting for anticancer drug design?

A1: Indolophenanthridines have shown promising cytotoxic activity [] against a variety of human cancer cell lines. This makes them interesting candidates for further development as anticancer agents. Researchers are particularly interested in exploring their mechanism of action and identifying the specific targets responsible for their cytotoxic effects.

Q2: What synthetic strategies are employed to access indolophenanthridines?

A2: Several approaches have been developed for indolophenanthridine synthesis. One method utilizes a Schiff base–homophthalic anhydride cyclization followed by dehydrogenation and intramolecular Friedel–Crafts acylation []. This versatile strategy allows for the incorporation of various substituents, facilitating structure-activity relationship studies. Another approach involves a practical Cu(I)-catalyzed domino reaction leading to 1,2-disubstituted indoles, which can be further elaborated to indolophenanthridines []. Palladium-catalyzed tandem cyclization/cross-coupling reactions of indolylborates offer another efficient route, exemplified by the total synthesis of Calothrixins A and B [].

Q3: How does the structure of indolophenanthridines influence their photophysical properties?

A3: Research has shown that the specific arrangement of the indole and phenanthridine rings significantly impacts the photophysical properties of indolophenanthridines. For instance, helical indolo[2,3-k]- and [3,2-a]phenanthridines exhibit intriguing phenomena like aggregation-induced emission (AIE) and pronounced solvatochromism, meaning their luminescence changes depending on the surrounding solvent []. This makes them potentially useful in applications like optoelectronic devices and fluorescent probes.

Q4: Are there naturally occurring indolophenanthridines, and what are their known activities?

A4: Yes, Calothrixins A and B are naturally occurring this compound alkaloids isolated from cyanobacteria of the genera Fischerella and Calothrix []. These compounds exhibit allelopathic activity, meaning they can inhibit the growth of other organisms in their vicinity []. This discovery highlights the ecological roles of indolophenanthridines and suggests their potential use in agriculture or as starting points for developing new herbicides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one](/img/structure/B24521.png)